molecular formula C10H14O4 B140369 2,3,4-Trimethoxybenzyl alcohol CAS No. 71989-96-3

2,3,4-Trimethoxybenzyl alcohol

Cat. No.: B140369
CAS No.: 71989-96-3
M. Wt: 198.22 g/mol
InChI Key: DGJVVEVPKPOLEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trimethoxybenzyl alcohol can be synthesized through various methods. One common approach involves the reduction of 2,3,4-trimethoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically proceeds in an organic solvent like ethanol or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 2,3,4-trimethoxybenzaldehyde using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure . This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethoxybenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized to form 2,3,4-trimethoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions .

Reduction: Reduction of this compound can yield 2,3,4-trimethoxybenzylamine when treated with ammonia and a reducing agent like lithium aluminum hydride (LiAlH4) .

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group, forming 2,3,4-trimethoxybenzyl chloride .

Common Reagents and Conditions:

  • Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
  • Substitution: Thionyl chloride (SOCl2)

Major Products:

  • Oxidation: 2,3,4-Trimethoxybenzaldehyde
  • Reduction: 2,3,4-Trimethoxybenzylamine
  • Substitution: 2,3,4-Trimethoxybenzyl chloride

Scientific Research Applications

2,3,4-Trimethoxybenzyl alcohol has diverse applications in scientific research across various fields:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules . Its methoxy groups provide sites for further functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is employed as a precursor for the synthesis of biologically active compounds . It can be used to introduce benzyl groups onto nucleosides, which are essential for studying nucleic acid interactions and functions.

Medicine: The compound is investigated for its potential therapeutic properties. Derivatives of this compound have shown promise in medicinal chemistry for developing drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors .

Comparison with Similar Compounds

  • 2,4,5-Trimethoxybenzyl alcohol
  • 2,4,6-Trimethoxybenzyl alcohol
  • 2,3,5-Trimethoxybenzyl alcohol

Comparison: While all these compounds share the presence of methoxy groups attached to a benzene ring, the position of these groups can significantly influence their chemical properties and reactivity . For example, 2,4,5-trimethoxybenzyl alcohol may exhibit different reactivity patterns compared to 2,3,4-trimethoxybenzyl alcohol due to the varying positions of the methoxy groups . This positional difference can affect the compound’s ability to undergo specific chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

(2,3,4-trimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJVVEVPKPOLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70992680
Record name (2,3,4-Trimethoxyphenyl)methanol
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-96-3
Record name 2,3,4-Trimethoxybenzyl alcohol
Source CAS Common Chemistry
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Record name (2,3,4-Trimethoxyphenyl)methanol
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Record name (2,3,4-Trimethoxyphenyl)methanol
Source EPA DSSTox
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Record name 2,3,4-trimethoxybenzyl alcohol
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Record name (2,3,4-TRIMETHOXYPHENYL)METHANOL
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Synthesis routes and methods

Procedure details

2 g of commercials 2,3,4-trimethoxybenzaldehyde are placed in a 100 ml three-necked flask equipped with a magnetic stirrer, a gas inlet and a thermometer and are dissolved in 15 ml of CH2Cl2 +5 ml of ethanol. 200 mg of NaBH4 (6 mmoles) are added in small portions, at ambient temperature. The contents are stirred for 30 minutes at ambient temperature. TLC (cyclohexane:AcOEt 6:4) indicates a single-spot product. The ethanol is evaporated off and the residue is taken up with ChCl3, the organic phases are washed with NaCl and then with H2O, dried over MgSO4 and evaporated. An analytically pure pale yellow oil is obtained (Y=98%).
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200 mg
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cyclohexane AcOEt
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,3,4-Trimethoxybenzyl alcohol analyzed in pharmaceutical samples?

A1: The research article describes a novel, stability-indicating GC/MS method for quantifying Trimetazidine dihydrochloride (TMZ) in the presence of this compound. The method successfully separates and detects the undeilvatized compounds on a 100% dimethylpolysiloxane (Rtx-1) capillary column using electron-impact mass spectrometry. this compound elutes at a retention time of 11.69 minutes under these conditions. [] This method was successfully applied to analyze TMZ content in commercially available pharmaceutical formulations. []

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